1,2,3,4-Tetrahydronaphthalene-1,3-diol
Description
1,2,3,4-Tetrahydronaphthalene-1,3-diol (C₁₀H₁₂O₂) is a dihydroxy-substituted tetrahydronaphthalene derivative. Its structure consists of a partially hydrogenated naphthalene ring with hydroxyl groups at positions 1 and 3. Its stereochemical and substituent variations significantly influence physicochemical properties and biological activities .
Properties
CAS No. |
183429-32-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10-12H,5-6H2 |
InChI Key |
HVCIHTJTCNLLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene followed by hydroxylation. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature conditions to convert naphthalene to 1,2,3,4-tetrahydronaphthalene . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a base .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydronaphthalene-1,3-diol often involves large-scale catalytic hydrogenation followed by controlled hydroxylation. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or acetic anhydride in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs include:
Structural Insights :
- Hydroxyl Position : Shifting hydroxyl groups (e.g., 1,3 → 2,3 or 1,5) alters hydrogen-bonding capacity and electronic distribution, affecting solubility and interaction with biological targets .
- Substituent Effects : Bulky groups (e.g., carboxylate in Compound 8) increase steric hindrance but enhance receptor binding specificity .
1,2,3,4-Tetrahydronaphthalene-1,3-diol Derivatives
- Core Synthesis : Starting from naphthalene-2,3-diol or hydrogenated precursors, epoxide ring-opening or mesylation-substitution strategies are employed (e.g., reaction with epibromohydrin or 2,6-difluoro-3-hydroxybenzamide) .
- Example : 5,6,7,8-Tetrahydronaphthalene-2,3-diol is synthesized via hydrogenation of 3-benzyloxy-5,6,7,8-tetrahydro-2-naphthol, followed by functionalization .
Analog-Specific Routes
Physicochemical Properties
| Property | 1,2,3,4-Tetrahydronaphthalene-1,3-diol | 1,2,3,4-Tetrahydronaphthalene-trans-2,3-diol | Compound 8 |
|---|---|---|---|
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 388.41 g/mol |
| Polarity | Moderate (two -OH groups) | Moderate (trans -OH enhances dipole) | High (multiple polar groups) |
| Solubility | Low in water; soluble in polar solvents | Similar to parent compound | Low due to hydrophobic substituents |
| Thermal Stability | Stable up to 200°C | Comparable | Likely lower due to complex structure |
Notes:
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